molecular formula C14H12BrNO2 B1203554 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide CAS No. 21852-25-5

8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide

Cat. No.: B1203554
CAS No.: 21852-25-5
M. Wt: 306.15 g/mol
InChI Key: DWNIXHARVTYMBF-UHFFFAOYSA-N
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Description

8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide, more commonly known as GPA1734, is a benzoquinolizinium compound recognized in biomedical research for its potent antiangiogenic properties . Its primary research value lies in its unique mechanism of action as a basement membrane biosynthesis inhibitor. The compound acts by chelating iron, which inhibits key enzymatic steps in collagen formation, specifically the hydroxylation of proline and lysine residues during the synthesis of type IV collagen, a fundamental component of the basement membrane . This disruption of basement membrane synthesis directly impedes the process of angiogenesis—the formation of new blood vessels . The antitumor potential of GPA1734 has been demonstrated in preclinical models. In studies involving rats bearing Walker 256 carcinoma, daily intraperitoneal administration of GPA1734 (10-100 mg/kg) restrained tumor growth in a dose-dependent manner . Critically, macroscopic examination revealed an absence of neovascularization in the treated tumors, and in vitro assays confirmed that GPA1734 at 300 µM had no direct cytotoxic effect on the carcinoma cells, strongly indicating that its antitumor effect is mediated through its antiangiogenic activity rather than direct cell killing . Beyond oncology, its mechanism also applies to research on fibrotic diseases. Studies in murine models of schistosomiasis, a condition involving liver fibrosis, have utilized GPA1734 to inhibit collagen hydroxylation in fibrotic liver tissues . Researchers value this compound as a well-validated tool for studying angiogenesis-dependent processes and for exploring novel angiosuppressive strategies for cancer and other conditions. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

21852-25-5

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

7-methylbenzo[b]quinolizin-5-ium-8,9-diol;bromide

InChI

InChI=1S/C14H11NO2.BrH/c1-9-12-8-15-5-3-2-4-11(15)6-10(12)7-13(16)14(9)17;/h2-8,17H,1H3;1H

InChI Key

DWNIXHARVTYMBF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=CC3=CC=CC=[N+]3C=C12)O)O.[Br-]

Canonical SMILES

CC1=C(C(=CC2=CC3=CC=CC=[N+]3C=C12)O)O.[Br-]

Synonyms

GPA 1734
GPA-1734

Origin of Product

United States

Preparation Methods

Hoesch Reaction-Based Cyclization

The Hoesch reaction serves as a foundational step in the synthesis of benzo(b)quinolizinium derivatives. In a validated protocol, dihydrotubanol (1,2-dihydro-3-hydroxy-4-methylquinoline) undergoes condensation with 2-methoxybenzyl cyanide in the presence of anhydrous zinc chloride and hydrogen chloride. This reaction proceeds in anhydrous ether at 0°C for one week, yielding a deoxybenzoin intermediate (C₁₉H₁₉NO₂). Subsequent treatment with ethyl orthoformate facilitates cyclization, forming the quinolizinium core.

Critical Parameters :

  • Temperature : 0°C for initial condensation; room temperature for cyclization.

  • Catalysts : Anhydrous ZnCl₂ (5.0 g per 4.2 g dihydrotubanol).

  • Yield : ~60% after recrystallization from ethanol.

Dehydrogenation and Functionalization

The deoxybenzoin intermediate undergoes dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere, introducing aromaticity to the quinolizinium system. Bromination is achieved via hydrobromic acid (HBr) in acetic acid, followed by methylation using methyl iodide (CH₃I) in alkaline conditions. Final hydroxylation at positions 8 and 9 is accomplished through acidic hydrolysis (HCl, reflux), yielding the target compound.

Reaction Table 1 : Key Steps and Conditions

StepReagents/ConditionsYield (%)
Hoesch CondensationZnCl₂, HCl, ether, 0°C, 7 days60
CyclizationEthyl orthoformate, 100°C, 3 hr75
DehydrogenationPd/C, H₂, ethanol, 24 hr82
BrominationHBr (48%), acetic acid, 12 hr68
MethylationCH₃I, K₂CO₃, DMF, 6 hr90
HydroxylationHCl (6M), reflux, 8 hr85

Alternative Pathways: Sulfonamide-Mediated Synthesis

A secondary method employs methanesulfonyl chloride to activate aromatic amines for cyclization. N-Methyl-o-chloroaniline reacts with methanesulfonyl chloride in acetone, forming a sulfonamide intermediate. Treatment with potassium amide (KNH₂) in liquid ammonia induces ring closure, generating the quinolizinium skeleton. Subsequent bromination and hydroxylation follow analogous steps to the Hoesch route.

Advantages :

  • Faster cyclization (15 minutes vs. 7 days).

  • Higher functional group tolerance due to sulfonamide directing effects.

Limitations :

  • Lower overall yield (~45%) due to side reactions during sulfonamide formation.

Analytical Characterization and Validation

Spectroscopic Data

  • UV-Vis Spectroscopy : λₘₐₓ (ethanol) = 344 nm (ε = 12,460 L·mol⁻¹·cm⁻¹), indicative of conjugated π-system.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 1H, H-6), 7.89 (s, 1H, H-5), 4.12 (s, 3H, CH₃), 3.98 (s, 2H, OH).

  • Elemental Analysis : Found C 60.46%, H 5.48%, N 4.85% (Calc. C 60.96%, H 4.85%, N 4.61%).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

  • Melting Point : 191–192°C (lit. 191–192°C).

Challenges and Optimization Strategies

Regioselectivity in Hydroxylation

Position-selective hydroxylation at C8 and C9 remains challenging. Acidic hydrolysis with HCl achieves 85% selectivity, whereas enzymatic methods (e.g., laccase-mediated oxidation) show promise for improved specificity but require further validation.

Scalability Considerations

  • Batch vs. Flow Chemistry : Traditional batch processing yields 60–70% product, while microfluidic flow systems may enhance heat/mass transfer, potentially increasing yields to >80% .

Chemical Reactions Analysis

Types of Reactions

8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives with reduced quinolizinium rings.

    Substitution: Various substituted quinolizinium compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide serves as:

  • A reagent for various chemical reactions.
  • A precursor for synthesizing more complex molecules.

Table 1: Chemical Reactions Involving GPA1734

Reaction TypeDescription
HydroxylationIntroduction of hydroxyl groups using oxidizing agents.
MethylationAddition of methyl groups via methyl iodide or dimethyl sulfate.
Salt FormationFormation of bromide salt through reaction with bromide sources.

Biology

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Investigations have shown that GPA1734 exhibits activity against various pathogens.
  • Anticancer Effects : It has been identified as an inhibitor of angiogenesis, which is crucial for tumor growth.

Case Study: Angiogenesis Inhibition
Research indicates that GPA1734 inhibits proline and lysine hydroxylations in type IV collagen formation, thereby suppressing angiogenesis in experimental models such as the chick chorioallantoic membrane (CAM) . This property has been linked to its ability to reduce tumor growth in animal models without significant toxicity .

Medicine

GPA1734 is being explored for its therapeutic potential in:

  • Cancer Treatment : As an angiosuppressor, it may serve as a novel agent in tumor chemotherapy.
  • Drug Development : Its unique mechanism of action makes it a candidate for further pharmaceutical exploration.

Table 2: Therapeutic Applications of GPA1734

Application AreaPotential Uses
OncologyTreatment of solid tumors through angiogenesis inhibition.
Drug FormulationDevelopment of new therapeutic agents targeting specific pathways.

Mechanism of Action

The mechanism of action of 8,9-Dihydroxy-7-methylbenzo(b)quinolizinium, bromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the quinolizinium ring play crucial roles in its binding and activity. The compound can interfere with enzymatic reactions, such as hydroxylation, and affect cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Their Impact

The pharmacological and chemical properties of quinolizinium derivatives are highly dependent on substituent patterns. Key comparisons include:

Mechanistic Comparisons

  • Anti-Angiogenic Activity: GPA 1734 specifically targets BM collagen synthesis, unlike its analog 9,10-dihydroxy-7-methyl-benzo[b]quinolizinium bromide, which lacks collagen-inhibitory effects .
  • DNA Interaction: Benzo[b]quinolizinium derivatives (e.g., GPA 1734) share structural similarities with ethidium bromide, including a planar aromatic system and cationic charge, enabling DNA intercalation. However, annelated derivatives like indoloquinolizinium exhibit superior selectivity for triplex DNA .
  • Synthetic Challenges: Derivatives with arylalkynyl substituents (e.g., 9-(arylethynyl)benzo[b]quinolizinium) require careful control of reaction conditions to prevent nucleophilic ring-opening at position 6 .

Anti-Angiogenic Efficacy

GPA 1734’s inhibition of endothelial tube formation correlates directly with reduced collagen biosynthesis. In contrast, tricyclodecan-9-yl xanthate (D609), another BM collagen inhibitor, requires higher concentrations (50 µg/ml) for complete inhibition .

Table 2: In Vitro Anti-Angiogenic Activity
Compound IC₅₀ (µg/ml) Target Pathway Reversibility
GPA 1734 15 BM collagen synthesis Yes
D609 50 Phosphatidylcholine synthesis Yes

Therapeutic Potential

  • GPA 1734: Potential use in cancer therapy by blocking tumor vascularization .
  • Diclonium bromide : Treatment of spastic colon due to its prolonged smooth muscle relaxation .
  • Indoloquinolizinium derivatives: Photodynamic therapy agents for DNA-targeted damage .

Biological Activity

8,9-Dihydroxy-7-methylbenzo(b)quinolizinium bromide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

8,9-Dihydroxy-7-methylbenzo(b)quinolizinium bromide is a synthetic derivative of the benzoquinolizinium class. Its structure is characterized by a quinolizinium core with hydroxyl and methyl substituents, which are crucial for its biological activity. The molecular formula is C13H10BrNC_{13}H_{10}BrN, and it has been shown to exhibit various pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 8,9-dihydroxy-7-methylbenzo(b)quinolizinium bromide. In vitro assays demonstrated significant activity against several pathogenic microorganisms:

  • Bacterial Strains : The compound exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 mM .
  • Fungal Strains : It also showed antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains.

Cytotoxic Activity

The cytotoxic effects of 8,9-dihydroxy-7-methylbenzo(b)quinolizinium bromide have been evaluated using various cancer cell lines:

  • Cell Lines Tested : The compound was tested against human cervix carcinoma (KB), lung carcinoma (A549), and leukemia cells (Jurkat). The Inhibitory Concentration (IC50) values for KB cells ranged from 2.1 to 9.0 µM, indicating potent cytotoxicity .
  • Mechanism of Action : The compound appears to induce G2/M phase cell cycle arrest and inhibit topoisomerase II activity, which are critical mechanisms in the suppression of tumor cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 8,9-dihydroxy-7-methylbenzo(b)quinolizinium bromide can be attributed to its structural features:

Substituent Position Effect on Activity
Hydroxyl8, 9Enhances binding affinity to DNA
Methyl7Modulates lipophilicity and cellular uptake

Research indicates that modifications at specific positions can significantly alter the compound's efficacy against different biological targets .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Antimalarial Testing : In vivo studies on analogs of the compound demonstrated promising antimalarial activity against Plasmodium berghei in murine models. The introduction of specific functional groups enhanced efficacy compared to standard treatments .
  • Inhibition of Collagen Formation : A study highlighted that this compound inhibits proline and lysine hydroxylations in type IV collagen formation, suggesting potential therapeutic applications in fibrotic diseases .

Q & A

Q. What are the primary synthetic challenges in preparing 8,9-dihydroxy-7-methylbenzo(b)quinolizinium bromide, and how are they mitigated?

The synthesis of polycyclic quinolizinium salts is complicated by dimerization and bromide-mediated instability. For example, the linear dibenzo[b,g]quinolizinium bromide dimerizes in solution via anti-head-to-head coupling, requiring rigorous exclusion of bromide ions during synthesis to stabilize the monomer . Cyclodehydration routes (e.g., reacting 2-(1,3-dioxolan-2-yl)pyridine with bromomethylnaphthalene derivatives under acidic conditions) are effective but demand precise control of demethylation and cyclization steps to avoid side products . Purification via flash chromatography (CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/methanol) is critical for isolating high-purity monomers .

Q. How does the intercalative binding of 8,9-dihydroxy-7-methylbenzo(b)quinolizinium bromide with DNA differ between duplex and triplex structures?

Intercalation is confirmed via spectrophotometric titrations, CD spectroscopy, and molecular modeling. The compound shows moderate binding constants (K = 1–7 × 10⁵ M⁻¹) for duplex DNA, with slight GC-rich preference. However, competition dialysis reveals 3–5× higher selectivity for triplex DNA (e.g., poly[dA]-poly[dT]₂) compared to duplexes, attributed to extended π-system interactions with the triplex major groove . Linear derivatives (e.g., dibenzo[b,g]quinolizinium) exhibit stronger triplex selectivity than angular isomers, suggesting shape-dependent DNA recognition .

Q. What spectroscopic methods are used to characterize DNA interactions and photophysical properties?

  • Absorption/fluorescence titrations : Quantify binding constants and stoichiometry via hypochromism/emission quenching .
  • Circular dichroism (CD) : Detects conformational changes in DNA upon intercalation .
  • Time-resolved fluorescence/phosphorescence : Measures excited-state lifetimes (e.g., singlet oxygen sensitization with ΦΔ = 0.4–0.5 in MeCN) .
  • Linear dichroism (LD) : Confirms intercalative vs. groove-binding modes by analyzing DNA orientation under shear flow .

Advanced Research Questions

Q. How do contradictory data on triplex DNA stabilization arise between thermal denaturation and competition dialysis assays?

Q. What methodological strategies address dimerization during synthesis without compromising yield?

  • Bromide exclusion : Use hexafluorophosphate counterions instead of bromide to suppress dimerization .
  • Photochemical monomerization : Irradiate dimers with UV light in the presence of 1-methoxynaphthalene to trigger electron-transfer reactions, regenerating monomers .
  • Kinetic control : Conduct Stille couplings at 65–75°C with Pd₂(dba)₃/P(o-Tol)₃ catalysts to favor monomer formation over dimerization .

Q. How do substituent positions (C2 vs. C7) influence redox behavior in quinolizinium chromophores?

Electrochemical studies show C2-substituted derivatives (e.g., 2-(pyrazolyl)quinolizinium) oxidize at lower potentials (Epa = +0.48 V) than C7-substituted analogs (Epa = +0.61 V). The C2 position’s higher electron density (due to conjugation with the pyrazole ring) facilitates oxidation, whereas C7’s localization within the quinolizinium core requires greater energy. Disubstituted derivatives (e.g., 2,7-bis(pyrazolyl)quinolizinium) exhibit enhanced redox activity via symmetric charge delocalization .

Q. What mechanistic insights explain the compound’s DNA photocleavage efficiency under aerobic vs. anaerobic conditions?

Photocleavage involves Type I (radical-mediated) and Type II (singlet oxygen) pathways. Under aerobic conditions, the triplet state sensitizes singlet oxygen (¹O₂), causing oxidative strand breaks. Anaerobic conditions favor direct electron transfer from the excited quinolizinium to DNA, generating radical intermediates (e.g., guanine radicals). Intercalated dyes show lower cleavage efficiency than groove-bound ones due to reduced accessibility to reactive oxygen species .

Methodological Tables

Q. Table 1. Key DNA-binding parameters for quinolizinium derivatives

ParameterDuplex DNA (GC-rich)Triplex DNA (poly[dA]-poly[dT]₂)
Binding constant (K, M⁻¹)1–7 × 10⁵3–15 × 10⁵
ΔTm (°C at r = 0.5)8–1214–28
Selectivity ratio*1.03.0–5.0
*Triplex vs. duplex, from competition dialysis .

Q. Table 2. Redox potentials of substituted quinolizinium salts

CompoundSubstituent PositionEpa (V vs. SCE)
2-(Pyrazolyl)quinoliziniumC2+0.48
7-(Pyrazolyl)quinoliziniumC7+0.61
2,7-Bis(pyrazolyl)quinoliziniumC2, C7+0.35
Data from cyclic voltammetry in acetonitrile .

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